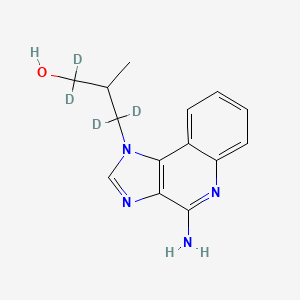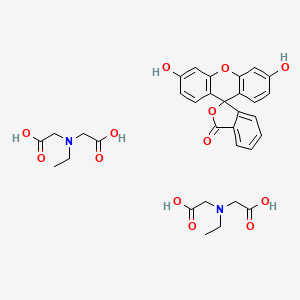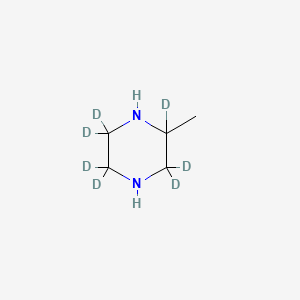
2-Methylpiperazine-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpiperazine-d7 is a deuterium-labeled derivative of 2-Methylpiperazine. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C5H5D7N2, and it is primarily used in scientific research as a tracer for quantitation during the drug development process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 2-Methylpiperazine-d7, involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. For example, the intramolecular cyclization of aminoethylethanolamine and diethylenetriamine, or one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine . These methods are preferred due to their high selectivity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylpiperazine-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts for cyclization, and basic conditions for aza-Michael addition reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions yields 2-substituted chiral piperazines .
Applications De Recherche Scientifique
2-Methylpiperazine-d7 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a stable isotope tracer for quantitation during drug development . In biology and medicine, it is used to study the pharmacokinetic and metabolic profiles of drugs . In the industry, it is employed in the synthesis of various pharmaceuticals and bioactive molecules .
Mécanisme D'action
The mechanism of action of 2-Methylpiperazine-d7 involves its incorporation into drug molecules as a stable isotope. This deuteration can affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in drug development . The molecular targets and pathways involved depend on the specific drug molecule into which this compound is incorporated.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-Methylpiperazine-d7 include other piperazine derivatives such as 1-Benzyl-3-methylpiperazine, 2-Vinylpyrazine, and 1,2-Dimethylpiperazine .
Uniqueness: What sets this compound apart from other similar compounds is its deuterium labeling. This unique feature allows it to be used as a stable isotope tracer, providing valuable insights into the pharmacokinetic and metabolic profiles of drugs during the development process .
Propriétés
Formule moléculaire |
C5H12N2 |
|---|---|
Poids moléculaire |
107.21 g/mol |
Nom IUPAC |
2,2,3,3,5,5,6-heptadeuterio-6-methylpiperazine |
InChI |
InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3/i2D2,3D2,4D2,5D |
Clé InChI |
JOMNTHCQHJPVAZ-YBFHXMESSA-N |
SMILES isomérique |
[2H]C1(C(NC(C(N1)([2H])[2H])([2H])C)([2H])[2H])[2H] |
SMILES canonique |
CC1CNCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


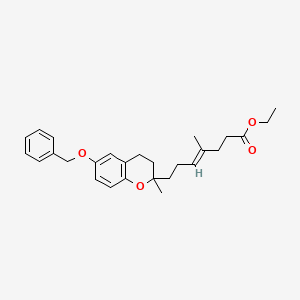
![5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399035.png)
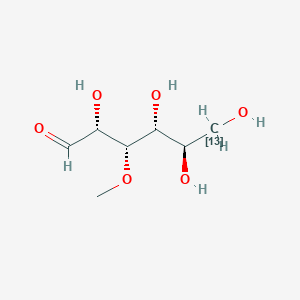
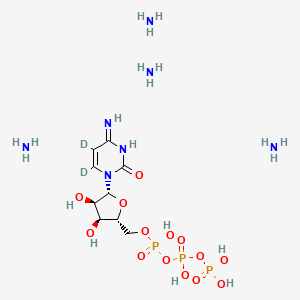
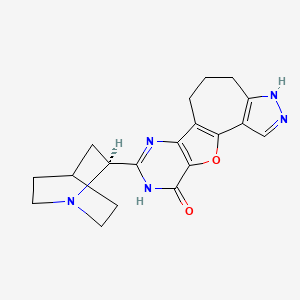
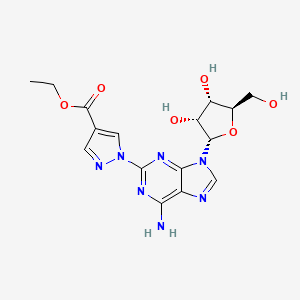
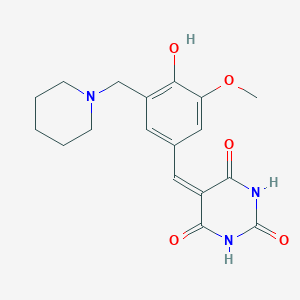
![(2R,3S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399061.png)
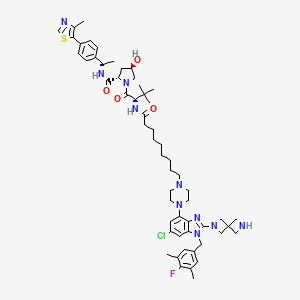

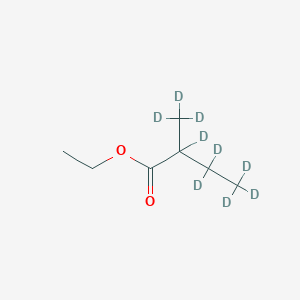
![[(2S,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399084.png)
